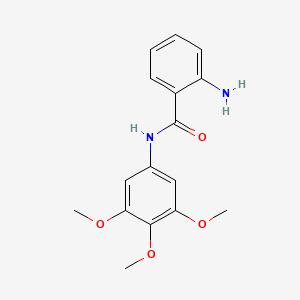

2-amino-N-(3,4,5-trimethoxyphenyl)benzamide

Overview

Description

“2-amino-N-(3,4,5-trimethoxyphenyl)benzamide” is a chemical compound with the molecular formula C16H18N2O4 . It has a molecular weight of 302.33 g/mol .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzamide core with an amino group at the 2-position and a trimethoxyphenyl group attached to the nitrogen atom .Scientific Research Applications

Anticonvulsant Activity

2-Amino-N-(3,4,5-trimethoxyphenyl)benzamide and its derivatives have been studied for their potential anticonvulsant properties. For instance, derivatives of 4-amino-N-(2,6-dimethylphenyl)benzamide, a compound structurally similar to this compound, have shown effectiveness as anticonvulsants in several animal models (Robertson et al., 1987). Another study on ameltolide analogues, which are closely related to 4-amino-N-(2,6-dimethylphenyl)benzamide, revealed their superiority over phenytoin in maximal electroshock seizure tests (Lambert et al., 1995).

Anticancer Properties

Research on benzamide derivatives, including compounds with the 3,4,5-trimethoxyphenyl moiety, has shown promise in anticancer activity. A study on N-[2-(4-methoxyanilino)-5-(3,4,5-trimethoxyphenyl)pyridin-3-yl]benzamides demonstrated moderate to good anticancer activity against various human cancer cell lines (Mohan et al., 2021). Additionally, novel substituted 5‐methyl‐4‐acylaminoisoxazoles, which include the 3,4,5-trimethoxyphenyl group, have been evaluated for their selectivity against cancer cells, showing significant cytotoxicity (Sadovnikov et al., 2022).

Neuroleptic Activity

Compounds related to this compound have been investigated for their neuroleptic (antipsychotic) activity. For instance, derivatives of benzamides were studied as potential neuroleptics, showing inhibitory effects on stereotyped behavior in rats (Iwanami et al., 1981).

Antioxidant Activity

Amino-substituted benzamide derivatives, which may include structures similar to this compound, have been studied for their potential as antioxidants. Their electrochemical oxidation mechanisms have been analyzed to understand their free radical scavenging activity (Jovanović et al., 2020).

Antibacterial Properties

Some derivatives of this compound have been synthesized and evaluated for their antibacterial activities. A study on N-(3-Hydroxy-2-pyridyl)benzamides, which bear a structural resemblance, demonstrated activity against several bacterial strains (Mobinikhaledi et al., 2006).

Inhibitors of Vascular Endothelial Growth Factor Receptor-2

Compounds structurally related to this compound have been identified as inhibitors of the vascular endothelial growth factor receptor-2 (VEGFR-2), showing promise in the treatment of various cancers (Borzilleri et al., 2006).

Future Directions

The future directions for “2-amino-N-(3,4,5-trimethoxyphenyl)benzamide” could involve further studies on its bioactivity effects. Compounds containing the TMP group have shown potential in various biomedical applications, including anti-cancer, anti-fungal, anti-bacterial, anti-viral, anti-parasitic, anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties . Therefore, “this compound” might also have potential in these areas.

Mechanism of Action

Target of Action

Compounds containing the trimethoxyphenyl group have been known to inhibit various targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .

Mode of Action

It is known that compounds with the trimethoxyphenyl group can interact with their targets in a way that inhibits their function . For example, they can bind to the colchicine binding site of the αβ-tubulin heterodimer, leading to a decrease in the biological activity of such analogs .

Biochemical Pathways

Compounds with the trimethoxyphenyl group have been associated with a wide range of biological activities, indicating that they may affect multiple biochemical pathways .

Result of Action

Compounds with the trimethoxyphenyl group have been associated with a wide range of biological activities, indicating that they may have diverse molecular and cellular effects .

properties

IUPAC Name |

2-amino-N-(3,4,5-trimethoxyphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4/c1-20-13-8-10(9-14(21-2)15(13)22-3)18-16(19)11-6-4-5-7-12(11)17/h4-9H,17H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFBDOTKADSTOEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00651192 | |

| Record name | 2-Amino-N-(3,4,5-trimethoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20878-51-7 | |

| Record name | 2-Amino-N-(3,4,5-trimethoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

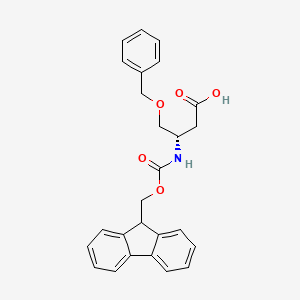

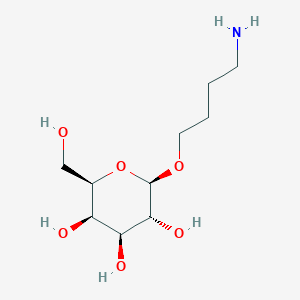

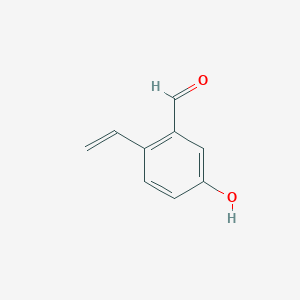

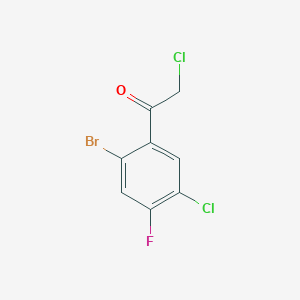

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Bromophenyl)sulfanylmethyl]benzamide](/img/structure/B1450043.png)

![N,N-Dimethyl-4-[5-(4-methyl-1-piperazinyl)[2,5'-bi-1H-benzimidazol]-2'-yl]benzenamine trihydrochloride](/img/structure/B1450052.png)